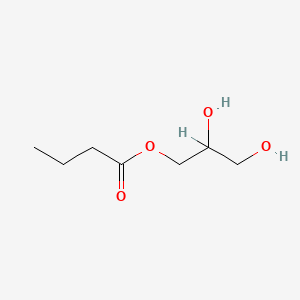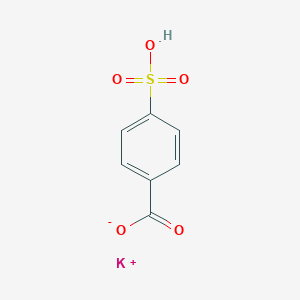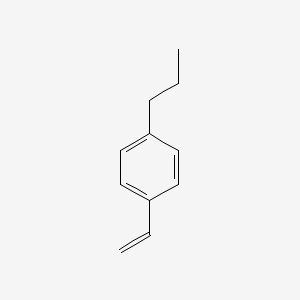
4-propylstyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-propylstyrene can be synthesized through several methods. One common approach involves the alkylation of styrene with propyl halides in the presence of a strong base. Another method includes the Friedel-Crafts alkylation of benzene with propyl chloride followed by dehydrohalogenation to introduce the vinyl group.
Industrial Production Methods: In industrial settings, the production of 1-ethenyl-4-propylbenzene often involves catalytic processes. For instance, the use of zeolite catalysts in the alkylation of benzene with propylene can yield the desired product. The reaction conditions typically include elevated temperatures and pressures to optimize the yield and selectivity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-propylstyrene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Hydrogenation of the vinyl group can yield 4-propylbenzene.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: 4-propylbenzaldehyde or 4-propylbenzoic acid.
Reduction: 4-propylbenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-propylstyrene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: The compound is studied for its potential in creating advanced materials with specific mechanical and thermal properties.
Medicinal Chemistry: Research explores its derivatives for potential pharmaceutical applications.
Industrial Applications: It is used in the production of resins and coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1-ethenyl-4-propylbenzene primarily involves its reactivity due to the presence of the vinyl group and the benzene ring. The vinyl group can participate in polymerization reactions, while the benzene ring can undergo various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Styrene: Similar structure but lacks the propyl group.
4-Propylbenzene: Similar structure but lacks the vinyl group.
4-Vinylbenzyl chloride: Contains a vinyl group and a benzyl chloride group instead of a propyl group.
Uniqueness: 4-propylstyrene is unique due to the presence of both a vinyl group and a propyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.
Properties
IUPAC Name |
1-ethenyl-4-propylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-3-5-11-8-6-10(4-2)7-9-11/h4,6-9H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTGQMLRTKFKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453738 |
Source


|
| Record name | Benzene, 1-ethenyl-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62985-48-2 |
Source


|
| Record name | Benzene, 1-ethenyl-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
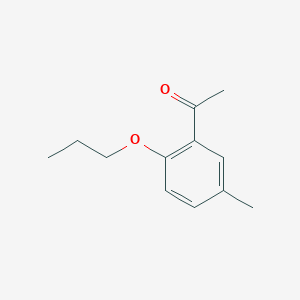
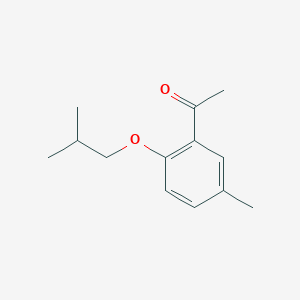
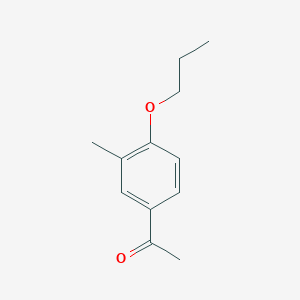

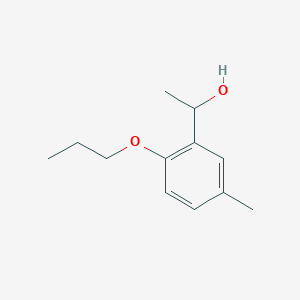
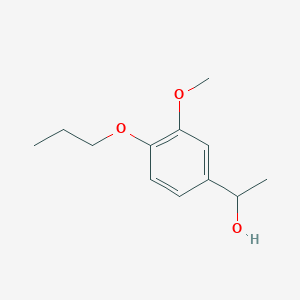
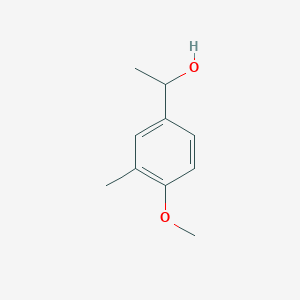
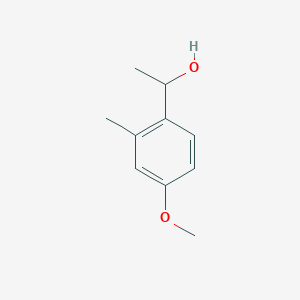
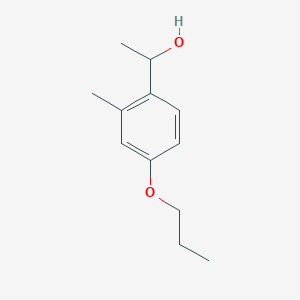

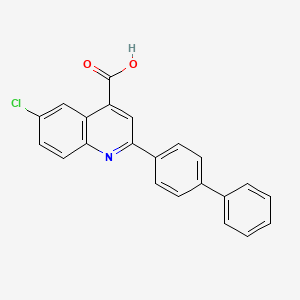
![[4-[(4-Methylphenyl)methoxy]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B7814395.png)
